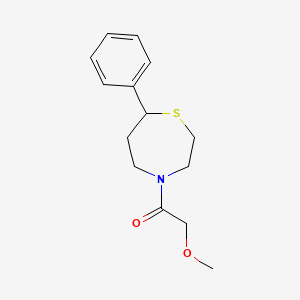

2-Methoxy-1-(7-phenyl-1,4-thiazepan-4-yl)ethanone

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of similar compounds, such as 1,5-benzothiazepines, involves the construction of a seven-membered heteroring from the elements of open chains, and reactions involving ring expansion . The solution phase synthesis of 2,3-dihydro-1,5-benzothiazepines was carried out by heating under reflux of α, β -unsaturated ketones with o -aminothiophenol in dry acidic MeOH in the presence of drops of glacial CH3COOH .Chemical Reactions Analysis

The chemical reactions of similar compounds, such as 1,5-benzothiazepines, have been studied . These reactions proceed successfully at equimolar ratio of reagents under very mild conditions at 18–20°C in methanol, in the absence of a catalyst .Wissenschaftliche Forschungsanwendungen

Antioxidative Properties

- Phenylpropanoids, similar in structure to 2-Methoxy-1-(7-phenyl-1,4-thiazepan-4-yl)ethanone, have been found to possess antioxidative properties. For instance, a study by Kikuzaki et al. (1999) on Pimenta dioica berries identified phenylpropanoids that inhibited the autoxidation of linoleic acid (Kikuzaki et al., 1999).

Chromatographic Analysis

- The compound has been used in chromatographic analyses. Gatti et al. (1990) explored the use of a similar compound as a fluorogenic labeling reagent for high-performance liquid chromatography (HPLC) of biologically important thiols (Gatti et al., 1990).

Synthesis and Application in Organic Chemistry

- It has applications in the synthesis of various organic compounds. For example, Parameshwarappa et al. (2009) discussed the synthesis of thiazole substituted coumarins, indicating the broader use of similar compounds in organic synthesis (Parameshwarappa et al., 2009).

- Shruthi et al. (2019) described the synthesis of a novel heterocyclic compound using a method that could potentially involve compounds like 2-Methoxy-1-(7-phenyl-1,4-thiazepan-4-yl)ethanone (Shruthi et al., 2019).

Bioremediation and Environmental Applications

- A study by Raj et al. (2014) focused on bioremediation of pulp and paper mill effluent using a laccase-producing Paenibacillus sp., which could potentially involve similar compounds (Raj et al., 2014).

Wirkmechanismus

Target of Action

Thiazole derivatives, which this compound is a part of, have been found to exhibit diverse biological activities . They have been associated with antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .

Mode of Action

Thiazole derivatives are known to interact with their targets in various ways, leading to different therapeutic effects .

Biochemical Pathways

Thiazole derivatives have been associated with various biochemical pathways due to their diverse biological activities .

Result of Action

Thiazole derivatives have been associated with various therapeutic effects, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .

Eigenschaften

IUPAC Name |

2-methoxy-1-(7-phenyl-1,4-thiazepan-4-yl)ethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19NO2S/c1-17-11-14(16)15-8-7-13(18-10-9-15)12-5-3-2-4-6-12/h2-6,13H,7-11H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GJQZOTNXUVZALQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCC(=O)N1CCC(SCC1)C2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19NO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

265.37 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Methoxy-1-(7-phenyl-1,4-thiazepan-4-yl)ethanone | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2,3-Dihydro-1,4-benzodioxin-6-yl)-N-[(1,3-dimethylpyrazol-4-yl)methyl]prop-2-enamide](/img/structure/B2842794.png)

![[4-[(5-Ethyl-1,2,4-oxadiazol-3-yl)methyl]piperazin-1-yl]-(1-prop-2-ynylpiperidin-2-yl)methanone](/img/structure/B2842796.png)

![3-{4H,5H,6H-cyclopenta[b]thiophene-2-amido}benzoic acid](/img/structure/B2842797.png)

![(Z)-ethyl 2-((4-hydroxy-3-nitrobenzylidene)amino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2842798.png)

![2-([1,1'-Biphenyl]-4-yloxy)-1-(3-(isobutylsulfonyl)azetidin-1-yl)ethanone](/img/structure/B2842804.png)

![4-fluoro-N-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide](/img/structure/B2842805.png)

![(E)-1-ethyl-N-(4-methoxy-3,7-dimethylbenzo[d]thiazol-2(3H)-ylidene)-1H-pyrazole-5-carboxamide](/img/structure/B2842806.png)

![1-(3-Benzyl-3,9-diazabicyclo[3.3.1]nonan-9-yl)-4-phenylbutan-1-one](/img/structure/B2842807.png)

![N-[(3,4-dichlorobenzoyl)oxy]-N-[3,4-dihydro-1(2H)-naphthalenyliden]amine](/img/structure/B2842809.png)

![3-(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}ethyl)-6-(2-pyridinylsulfanyl)-2,4(1H,3H)-pyrimidinedione](/img/structure/B2842816.png)